![molecular formula C11H9NO3 B1464790 3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde CAS No. 808740-33-2](/img/structure/B1464790.png)
3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde
Overview
Description
The description of a chemical compound includes its chemical name, molecular formula, and structural formula. It may also include other identifiers such as CAS number, PubChem CID, and InChI key .
Synthesis Analysis
The synthesis analysis of a compound involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, and catalysts used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used for this analysis include X-ray crystallography and NMR spectroscopy .Chemical Reactions Analysis
Chemical reactions analysis involves studying the transformations that a compound undergoes when it reacts with other substances. This includes understanding the reaction mechanisms and the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various laboratory techniques .Scientific Research Applications
Medicinal Chemistry
This compound has shown potential in the synthesis of antiglycation agents , which are crucial in the development of antidiabetic drugs . The antiglycation activity is essential for inhibiting the formation of advanced glycation end-products (AGEs), which are linked to various diabetic complications.
Agriculture
In the agricultural sector, derivatives of this compound could be explored for their antioxidant properties . Antioxidants play a significant role in plant protection by defending against oxidative stress caused by various environmental factors.
Material Science
The structural features of “3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde” make it a candidate for creating novel polymeric materials . Its potential for incorporation into polymers could be investigated for creating materials with unique electrical or mechanical properties .
Environmental Science
Compounds like “3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde” can be studied for their environmental remediation potential . They may be used in the development of sensors or absorbents for environmental pollutants .
Biochemistry
In biochemistry, this compound’s derivatives could be used to study enzyme inhibition or as a substrate in enzymatic reactions, providing insights into enzyme mechanisms and pathways .
Pharmacology
The compound’s framework is useful in pharmacological research for the synthesis of therapeutic agents . It could be a precursor for compounds with potential anticancer or anti-inflammatory activities .
Analytical Chemistry
“3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde” could be utilized in analytical chemistry for the development of analytical reagents . It might be used in chromatography or spectrophotometry for the detection of specific ions or molecules .
Chemical Engineering
In chemical engineering, this compound could be involved in process optimization studies, particularly in the synthesis of fine chemicals . Its role in catalysis or reaction kinetics could be a point of interest for improving industrial chemical processes .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-methoxyphenyl)-1,2-oxazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11-5-3-2-4-9(11)10-6-8(7-13)15-12-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOISEUFQRSBSTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695994 | |
Record name | 3-(2-Methoxyphenyl)-1,2-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde | |
CAS RN |
808740-33-2 | |
Record name | 3-(2-Methoxyphenyl)-1,2-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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